molecular formula C12H10F2N4O B2385634 N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide CAS No. 2196448-32-3

N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide

Cat. No.: B2385634
CAS No.: 2196448-32-3
M. Wt: 264.236
InChI Key: NPGOPVBQYCYRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to a pyrazole ring and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as ethyl bromodifluoroacetate.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives.

    Coupling Reactions: The pyridine and pyrazole rings are coupled together using suitable coupling agents.

    Formation of the Prop-2-enamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, using nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.

Scientific Research Applications

N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound may also participate in various signaling pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-[5-(difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N4O/c1-2-10(19)17-9-7-16-18(11(9)12(13)14)8-3-5-15-6-4-8/h2-7,12H,1H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGOPVBQYCYRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(N(N=C1)C2=CC=NC=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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